molecular formula C22H29N3O2 B5619956 (3R*,4S*)-1-[4-(diethylamino)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-[4-(diethylamino)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B5619956
M. Wt: 367.5 g/mol
InChI Key: YBTPRXCFHLGJDK-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds with specific stereochemistry like (3R*,4S*), typically involves asymmetric synthesis techniques or the modification of existing pyrrolidine structures. Methods such as 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of pyrrolidine derivatives, offering a practical approach for producing compounds with complex functionalities (Kotian, Lin, El-Kattan, & Chand, 2005). This process allows for the efficient introduction of various substituents, tailoring the molecule for specific physical and chemical properties.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt several conformations affecting the compound's overall stereochemistry and reactivity. X-ray crystallography has been pivotal in determining the precise arrangement of atoms within such molecules, revealing how substitutions at different positions influence molecular conformation and, consequently, the compound's chemical behavior (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, with their reactivity significantly influenced by the nature and position of substituents on the pyrrolidine ring. For instance, the presence of electron-donating or withdrawing groups can affect nucleophilic and electrophilic substitution reactions, respectively. Moreover, the pyrrolidine moiety can participate in cycloaddition reactions, forming complex heterocyclic structures with potential biological activity (Alizadeh, Rezvanian, & Zhu, 2007).

properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-[4-(diethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-4-24(5-2)18-11-9-16(10-12-18)22(26)25-14-20(21(23)15-25)17-7-6-8-19(13-17)27-3/h6-13,20-21H,4-5,14-15,23H2,1-3H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPRXCFHLGJDK-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-[4-(diethylamino)phenyl]methanone

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